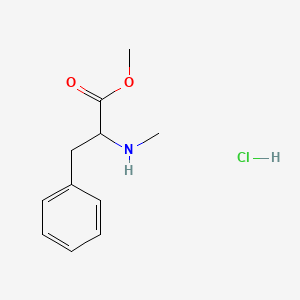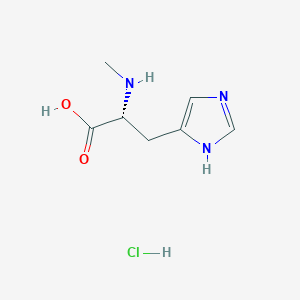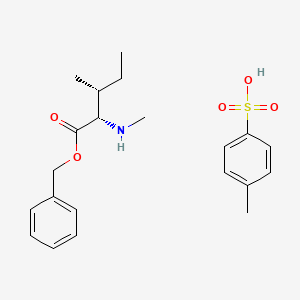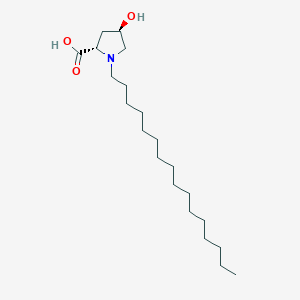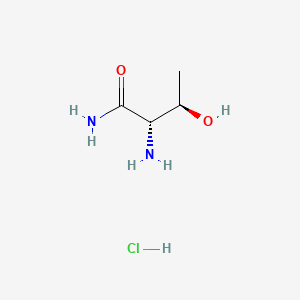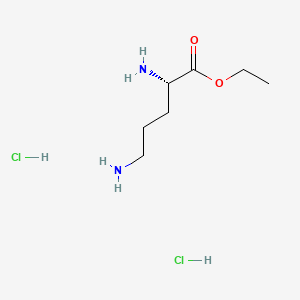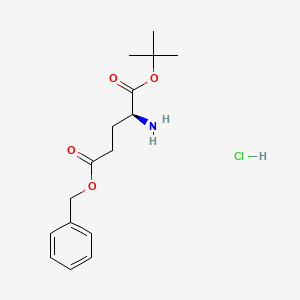
L-ロイシン-7-アミド-4-メチルクマリン塩酸塩
概要
説明
L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is a fluorogenic peptidyl substrate . It is used for leucine aminopeptidase, an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Molecular Structure Analysis
The empirical formula of L-Leucine-7-amido-4-methylcoumarin hydrochloride is C16H20N2O3 · HCl . Its molecular weight is 324.80 .
Chemical Reactions Analysis
L-Leucine-7-amido-4-methylcoumarin hydrochloride is a substrate for leucine aminopeptidase and other broad specificity aminopeptidases, such as aminopeptidase M . The enzymatic activity yields a bright blue fluorescent dye: 7-amino-4-methylcoumarin .
Physical And Chemical Properties Analysis
L-Leucine-7-amido-4-methylcoumarin hydrochloride is a white to off-white powder . It is soluble in methanol, forming a clear, colorless to faintly yellow solution . It exhibits fluorescence with an excitation wavelength of 327 nm and an emission wavelength of 349 nm at pH 8.0 .
科学的研究の応用
ロイシンアミノペプチダーゼの基質
L-ロイシン-7-アミド-4-メチルクマリン塩酸塩 (Leu-AMC) は、ロイシンアミノペプチダーゼの蛍光性ペプチジル基質です {svg_1}. この酵素は、細菌がタンパク質加水分解に使用するさまざまな酵素の1つです {svg_2}.
ロイシンアミノペプチダーゼ活性の測定
Leu-AMCは、ロイシンアミノペプチダーゼ活性を測定するための基質アナログとして使用されてきました {svg_3}. これは、タンパク質代謝におけるこの酵素の役割を理解する上で重要です。
蛍光ベースの土壌分析
Leu-AMCは、蛍光ベースの土壌分析で基質として使用されてきました {svg_4}. これは、土壌の酵素活性を測定するのに役立ちます。これは、土壌の健康と肥沃度を理解するために不可欠です。
マラリア原虫酵素の研究
Leu-AMCは、マラリア原虫M1(PfA-M1)とPfA-M17酵素の両方のロイシンアミノペプチダーゼ活性を測定するために使用されてきました {svg_5}. これらの酵素は抗マラリア薬の潜在的な標的であるため、これはマラリア研究において重要です。
アミノペプチダーゼMに関する研究
Leu-AMCは、アミノペプチダーゼMの感度の高い蛍光性基質です {svg_6}. この酵素は、タンパク質消化の最終段階で重要な役割を果たしており、その研究はさまざまな生理学的プロセスについての洞察を提供することができます。
生化学試薬
Leu-AMCは、さまざまな研究用途で生化学試薬として使用されています {svg_7}. その蛍光特性により、さまざまなアッセイや実験で役立ちます。
作用機序
Target of Action
L-Leucine-7-amido-4-methylcoumarin hydrochloride, also known as Leu-AMC hydrochloride, is primarily targeted towards Leucine Aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
Leu-AMC hydrochloride acts as a fluorogenic peptidyl substrate for LAP3 . When the compound interacts with its target, LAP3, it undergoes enzymatic cleavage . This cleavage results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin .
Biochemical Pathways
The primary biochemical pathway affected by Leu-AMC hydrochloride is the protein hydrolysis pathway . LAP3, the target of Leu-AMC hydrochloride, is a key enzyme in this pathway. By acting as a substrate for LAP3, Leu-AMC hydrochloride influences the hydrolysis of proteins, particularly in bacterial systems .
Pharmacokinetics
It is known that the compound is soluble in methanol .
Result of Action
The enzymatic activity of LAP3 on Leu-AMC hydrochloride results in the release of a bright blue fluorescent dye, 7-amino-4-methylcoumarin . This fluorescence can be used to quantify LAP3 activity, providing a useful tool for studying protein hydrolysis .
Action Environment
The action of Leu-AMC hydrochloride is influenced by environmental factors such as pH and temperature, which can affect the activity of the LAP3 enzyme . .
Safety and Hazards
Specific safety and hazard information for L-Leucine-7-amido-4-methylcoumarin hydrochloride was not found in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions. For detailed information, one should refer to its Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXITKKWBOQRZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was L-Leucine-7-amido-4-methylcoumarin hydrochloride chosen as a substrate to measure aminopeptidase activity in meconium?
A1: L-Leucine-7-amido-4-methylcoumarin hydrochloride is a commonly used fluorogenic substrate for measuring aminopeptidase activity. When this compound is cleaved by aminopeptidases, the highly fluorescent 7-amino-4-methylcoumarin is released. [] This allows for the sensitive and quantitative measurement of enzyme activity. The study aimed to assess the changes in aminopeptidase activity in the meconium of healthy infants and its potential correlation with delivery mode. Using this specific substrate allowed the researchers to track these changes effectively.
Q2: How do the findings of this study contribute to our understanding of fetal development?
A2: The study suggests that aminopeptidase activity in meconium, as measured using L-Leucine-7-amido-4-methylcoumarin hydrochloride, does not change significantly throughout meconium accumulation in the fetal intestine. [] This finding implies a consistent presence and potential role of aminopeptidases in the intrauterine environment. Additionally, the study observed a stronger correlation between early and late meconium aminopeptidase activity in vaginally delivered infants compared to those delivered by cesarean section. This difference hints at potential influences of delivery mode on enzyme activity dynamics during fetal development, warranting further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




